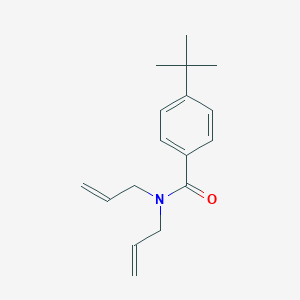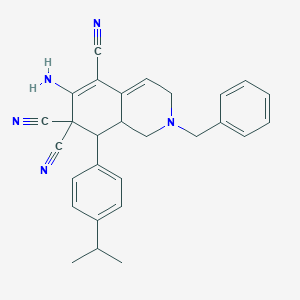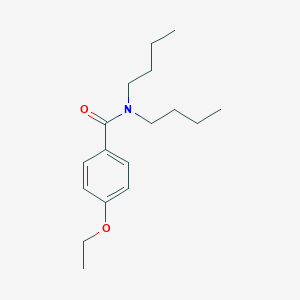
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone), also known as MBP, is a chemical compound that has been widely used in scientific research. It is a hydrazone derivative of the diketone 2,3-butanedione and has a morpholine group attached to one of the carbonyl groups. MBP has been studied for its various biological and biochemical properties, making it an important compound in the field of pharmacology.
作用機序
The mechanism of action of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is not fully understood, but it is believed to involve the formation of a complex with metal ions or bioactive molecules. This complex formation can lead to changes in the conformation and activity of the target molecule, resulting in the observed biological effects.
Biochemical and Physiological Effects:
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been reported to have antioxidant, anti-inflammatory, and neuroprotective properties. Additionally, 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase.
実験室実験の利点と制限
One of the major advantages of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is its high selectivity and sensitivity for the detection of metal ions and bioactive molecules. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for use in scientific research. However, one of the limitations of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is its potential cytotoxicity, which can limit its use in certain experimental systems.
将来の方向性
There are several future directions for research involving 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone). One area of interest is the development of new fluorescent probes based on the 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) scaffold, which could be used for the detection of other bioactive molecules. Additionally, there is potential for the use of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to fully understand the biological and biochemical properties of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) and its potential applications in medicine and biotechnology.
In conclusion, 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) is a versatile chemical compound that has been widely used in scientific research. Its unique properties make it a valuable tool for the detection of metal ions and bioactive molecules, as well as a potential therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential applications of 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) in medicine and biotechnology.
合成法
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) can be synthesized by reacting 2,3-butanedione with phenylhydrazine and morpholine in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions for several hours, followed by purification through recrystallization.
科学的研究の応用
1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been used extensively in scientific research as a reagent for the detection of metal ions, such as copper and iron. It has also been used as a fluorescent probe for the detection of thiols and other bioactive molecules. Additionally, 1-(4-Morpholinyl)-2,3-butanedione 2-(phenylhydrazone) has been used as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
特性
分子式 |
C14H19N3O2 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC名 |
(3Z)-4-morpholin-4-yl-3-(phenylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C14H19N3O2/c1-12(18)14(11-17-7-9-19-10-8-17)16-15-13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3/b16-14- |
InChIキー |
LQEDJRIAYZYPGT-PEZBUJJGSA-N |
異性体SMILES |
CC(=O)/C(=N\NC1=CC=CC=C1)/CN2CCOCC2 |
SMILES |
CC(=O)C(=NNC1=CC=CC=C1)CN2CCOCC2 |
正規SMILES |
CC(=O)C(=NNC1=CC=CC=C1)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dichlorophenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B250531.png)
![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B250537.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)

![Dimethyl cinnolino[5,4,3-cde]cinnoline-2,7-dicarboxylate](/img/structure/B250544.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)


![2-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B250553.png)



